ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrimidine ring is then synthesized separately and subsequently combined with the triazole ring under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or pyrimidine rings.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or halogen groups into the molecule .
Scientific Research Applications
Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, such as the NF-kB inflammatory pathway, leading to its anti-inflammatory effects. It may also interact with molecular chaperones and apoptosis markers, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: Shares a similar triazole-pyrimidine structure but with different substituents.
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Contains a fluorophenyl group but differs in the core structure.
Uniqueness
The uniqueness of ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18FN5O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18FN5O2S/c1-3-25-16(24)14-10(2)19-17(26)20-15(14)13-9-23(22-21-13)8-11-4-6-12(18)7-5-11/h4-7,9,15H,3,8H2,1-2H3,(H2,19,20,26) |
InChI Key |
MJJWSXNQDWJNRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.